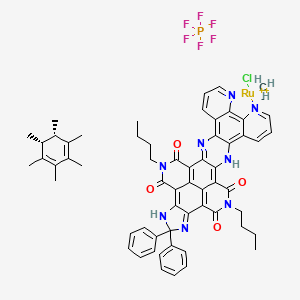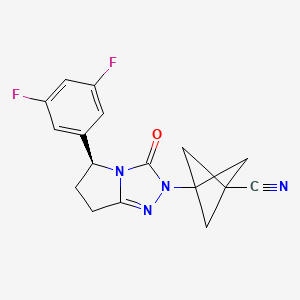
Ripk1-IN-21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ripk1-IN-21 is a small molecule inhibitor targeting receptor-interacting serine/threonine-protein kinase 1 (RIPK1). RIPK1 is a crucial mediator of cell death and inflammation, playing a significant role in various pathological conditions, including neurodegenerative diseases, autoimmune disorders, and cancer . This compound has been developed to selectively inhibit the kinase activity of RIPK1, thereby modulating inflammatory responses and cell death pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ripk1-IN-21 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing the use of reagents and solvents, and implementing purification techniques such as crystallization and chromatography. The process must also comply with regulatory standards for safety and environmental impact .
化学反应分析
Types of Reactions
Ripk1-IN-21 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Common reagents include halides, alkylating agents, and acids or bases to facilitate the reaction
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may yield fully saturated compounds .
科学研究应用
Ripk1-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of RIPK1 in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of RIPK1 inhibition on cell death and inflammation.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive inflammation and cell death, such as neurodegenerative diseases, autoimmune disorders, and cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK1
作用机制
Ripk1-IN-21 exerts its effects by selectively inhibiting the kinase activity of RIPK1. This inhibition prevents the phosphorylation of downstream targets, thereby blocking the signaling pathways that lead to cell death and inflammation. The molecular targets of this compound include the kinase domain of RIPK1, which is essential for its enzymatic activity. By binding to this domain, this compound stabilizes RIPK1 in an inactive conformation, preventing its activation and subsequent signaling .
相似化合物的比较
Ripk1-IN-21 is unique compared to other RIPK1 inhibitors due to its high selectivity and potency. Similar compounds include:
Necrostatin-1 (Nec-1): An early RIPK1 inhibitor with moderate selectivity and potency.
Necrostatin-34 (Nec-34): A newer inhibitor with a distinct mechanism of action, stabilizing RIPK1 in an inactive conformation.
GSK2656157: Another RIPK1 inhibitor with different structural features and binding properties .
This compound stands out due to its improved pharmacokinetic properties and reduced off-target effects, making it a promising candidate for therapeutic development .
属性
分子式 |
C17H14F2N4O |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
3-[(5S)-5-(3,5-difluorophenyl)-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-yl]bicyclo[1.1.1]pentane-1-carbonitrile |
InChI |
InChI=1S/C17H14F2N4O/c18-11-3-10(4-12(19)5-11)13-1-2-14-21-23(15(24)22(13)14)17-6-16(7-17,8-17)9-20/h3-5,13H,1-2,6-8H2/t13-,16?,17?/m0/s1 |
InChI 键 |
VAJYDZXWUQIBAA-IGEOTXOUSA-N |
手性 SMILES |
C1CC2=NN(C(=O)N2[C@@H]1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |
规范 SMILES |
C1CC2=NN(C(=O)N2C1C3=CC(=CC(=C3)F)F)C45CC(C4)(C5)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


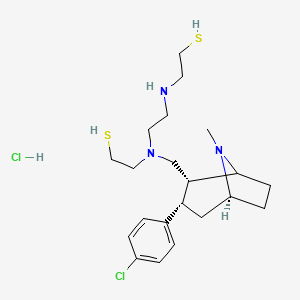
![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
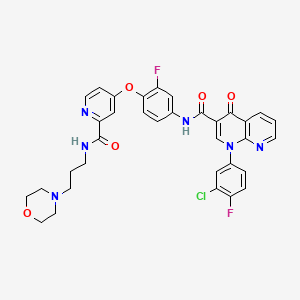
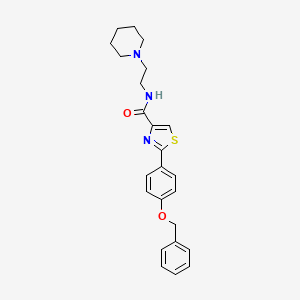
![5-[[4-[(2-amino-7H-purin-6-yl)oxymethyl]phenyl]methylamino]-5-oxopentanoic acid;hydrochloride](/img/structure/B15137794.png)
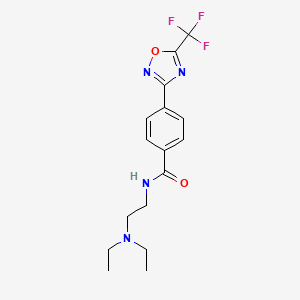
![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)
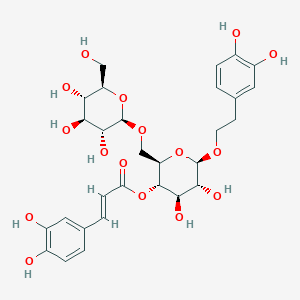
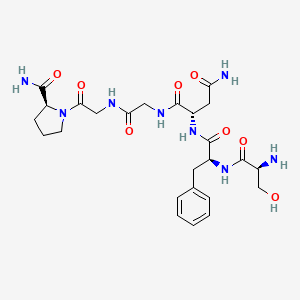

![2-(3,5-dimethyl-1,2,4-triazol-1-yl)-1-[(2R)-2-methyl-4-[4-[6-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-benzimidazol-2-yl]-2-(trifluoromethyl)-1,3-thiazol-5-yl]piperazin-1-yl]ethanone](/img/structure/B15137847.png)
